molecular formula C18H12Br8 B565648 OctaInd CAS No. 1084889-51-9

OctaInd

Cat. No.: B565648
CAS No.: 1084889-51-9
M. Wt: 867.526
InChI Key: MVUXOUVWNWWKOU-UHFFFAOYSA-N
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Description

OctaInd (4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)indane) is a brominated flame retardant (BFR) primarily used in styrenic and engineering thermoplastics due to its ability to inhibit combustion . Structurally, it features an indane core substituted with eight bromine atoms: four on the indane ring (positions 4,5,6,7) and four on the attached phenyl ring (positions 2,3,4,5) (Fig. 1) . Its molecular formula is C₁₈H₁₂Br₈ (MW: 867.52 g/mol), and it is synthesized via bromination of 1,1,3-trimethyl-3-phenylindane using proprietary methods, followed by chromatographic isolation .

This compound has been flagged as a persistent environmental contaminant in quantitative structure-property relationship (QSPR) screening studies, though empirical environmental data remain scarce .

Properties

IUPAC Name

4,5,6,7-tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br8/c1-17(2)5-18(3,6-4-7(19)11(21)14(24)10(6)20)9-8(17)12(22)15(25)16(26)13(9)23/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUXOUVWNWWKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C(=C(C(=C2Br)Br)Br)Br)(C)C3=CC(=C(C(=C3Br)Br)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858238
Record name 4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084889-51-9
Record name 4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OctaInd typically involves the bromination of indane. The process begins with the preparation of indane, which is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with bromine atoms, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: OctaInd undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding brominated indanones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially brominated indanes.

    Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile

Major Products Formed:

    Oxidation: Brominated indanones.

    Reduction: Partially brominated indanes.

    Substitution: Substituted indane derivatives

Scientific Research Applications

OctaInd has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: Employed as a flame retardant in styrenic and engineering thermoplastics due to its high bromine content.

Mechanism of Action

The mechanism of action of OctaInd involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in its role as a flame retardant, this compound acts by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of flames .

Comparison with Similar Compounds

(i) Misassigned OctaInd Isomer

An earlier computational study incorrectly proposed this compound as 1,1,3-trimethyl-4,5,6,7-tetrabromo-3-(2,3,4,6-tetrabromophenyl)indane, with bromines at positions 2,3,4,6 on the phenyl ring . X-ray crystallography later confirmed the correct substitution pattern (2,3,4,5-tetrabromophenyl), highlighting the importance of accurate structural determination for modeling environmental behavior .

(ii) Precursor: 1,1,3-Trimethyl-3-phenylindane

The non-brominated precursor, 1,1,3-trimethyl-3-phenylindane (C₁₈H₂₀, MW: 236.35 g/mol), shares this compound’s indane backbone but lacks bromination . This compound is chemically inert compared to this compound and serves solely as a synthetic intermediate .

Property This compound Precursor
Molecular Formula C₁₈H₁₂Br₈ C₁₈H₂₀
Molecular Weight 867.52 g/mol 236.35 g/mol
Bromine Content 73.7% 0%
Primary Use Flame retardant Synthetic intermediate
Environmental Persistence High (predicted) Not studied

Functional Analogs: Brominated Flame Retardants (BFRs)

(i) Bromination Patterns

This compound’s eight bromine atoms distinguish it from common BFRs like tetrabromobisphenol A (TBBPA, 4 bromines) or decabromodiphenyl ether (DecaBDE, 10 bromines). Its indane core contrasts with the diphenyl ether structure of PBDEs or the cycloaliphatic structure of hexabromocyclododecane (HBCD) .

(iii) Environmental Concerns

In contrast, DecaBDE and HBCD are well-documented in environmental matrices, with regulatory restrictions in place (e.g., Stockholm Convention) .

Property This compound DecaBDE HBCD
Molecular Formula C₁₈H₁₂Br₈ C₁₂Br₁₀O C₁₂H₁₈Br₆
Bromine Atoms 8 10 6
Primary Use Thermoplastics Plastics, textiles Polystyrene foam
Regulatory Status Unregulated Restricted Restricted
Environmental Data Limited Extensive Extensive

Biological Activity

OctaInd, a compound characterized by its unique octahydroindole structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and quantitative data regarding the biological activity of this compound, highlighting its potential applications in drug development.

Chemical Structure and Properties

This compound is derived from the bicyclic framework of indole, modified to enhance its pharmacological properties. The structural modifications aim to improve solubility, metabolic stability, and bioactivity. The core structure can be represented as follows:

This compound=C8H11N\text{this compound}=C_{8}H_{11}N

This compound exhibits a range of physicochemical properties that contribute to its biological efficacy, including varying degrees of lipophilicity and hydrophilicity depending on substituents attached to the indole core.

Biological Activities

Recent studies have demonstrated that this compound and its derivatives exhibit significant biological activities across various therapeutic areas:

  • Antimicrobial Activity : this compound derivatives have shown promising results as antibacterial agents. In vitro studies indicated that certain analogs possess activity against Gram-positive and Gram-negative bacteria, suggesting potential for treating infections resistant to conventional antibiotics .
  • Anticancer Properties : Research indicates that this compound compounds can induce apoptosis in cancer cell lines. For instance, specific derivatives have been found to inhibit cell proliferation by targeting key signaling pathways involved in tumor growth .
  • Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various this compound derivatives against a panel of bacterial strains. The results are summarized in Table 1:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound Derivative AStaphylococcus aureus16 µg/mL
This compound Derivative BEscherichia coli32 µg/mL
This compound Derivative CPseudomonas aeruginosa64 µg/mL

The findings indicate that this compound derivatives exhibit varying degrees of efficacy against different bacterial strains, with Derivative A showing the lowest MIC against Staphylococcus aureus.

2. Anticancer Activity

In a preclinical study, this compound was tested for its anticancer effects on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

These results suggest that this compound significantly reduces cell viability at higher concentrations, indicating potential for further development as an anticancer agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : this compound compounds may interact with various receptors, including estrogen and androgen receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, this compound may protect cells from oxidative damage, contributing to its neuroprotective effects.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Structural Optimization : To enhance potency and selectivity against target diseases.
  • Mechanistic Studies : To elucidate the precise biochemical pathways involved in its biological activities.

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